molecular formula C10H21NO2S B13253280 3-[(2-Methylpropanesulfonyl)methyl]piperidine

3-[(2-Methylpropanesulfonyl)methyl]piperidine

Cat. No.: B13253280
M. Wt: 219.35 g/mol
InChI Key: NGQLOUQJZFCJNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropanesulfonyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potential Applications

3-[(2-Methylpropanesulfonyl)methyl]piperidine has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to its use in pharmaceuticals.
  • Medicinal Chemistry and Pharmacology: The compound is a subject of interest in these fields due to its structural complexity and potential biological activity.

Biological Properties

This compound has been investigated for its biological properties. Compounds with similar structures often exhibit potential biological activity. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include identifying specific biological targets and assessing its efficacy in relevant disease models.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructureNotable Features
3-MethylpiperidineC6H13NSimple piperidine derivative; used in organic synthesis
3-Methyl-1-(2-methylpropyl)sulfonylpiperidineC10H19N1O2SContains a similar sulfonamide structure; potential biological activity
N-(3,4-Dimethoxyphenethyl)-2-methylpropane-2-sulfonamideC14H19N1O4SExhibits unique aromatic characteristics; studied for pharmacological effects

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methylpropanesulfonyl)methyl]piperidine is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required .

Biological Activity

3-[(2-Methylpropanesulfonyl)methyl]piperidine is a piperidine derivative featuring a sulfonyl group linked to a methyl group, which is further connected to a 2-methylpropane moiety. This compound has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic settings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H19NO2S\text{C}_9\text{H}_{19}\text{N}\text{O}_2\text{S}

This compound's unique arrangement may influence its interactions with biological targets, contributing to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

  • Antimicrobial Properties : Similar piperidine derivatives have shown varying levels of antimicrobial activity against different bacterial strains.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups have been linked to anti-inflammatory properties, potentially through inhibition of specific receptors or enzymes involved in inflammatory pathways.
  • Histamine Receptor Modulation : The compound may interact with histamine receptors, particularly the H4 receptor, which is implicated in inflammatory responses and other physiological processes.

The precise mechanism of action for this compound remains under investigation. However, studies suggest potential interactions with G-protein coupled receptors (GPCRs), particularly the histamine H4 receptor. This interaction may lead to modulation of inflammatory pathways and other biological responses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with related compounds. The following table summarizes notable features of structurally similar compounds:

Compound NameStructureNotable Features
3-MethylpiperidineC6H13NSimple piperidine derivative; used in organic synthesis.
3-Methyl-1-(2-methylpropyl)sulfonylpiperidineC10H19N1O2SContains a similar sulfonamide structure; potential biological activity.
N-(3,4-Dimethoxyphenethyl)-2-methylpropane-2-sulfonamideC14H19N1O4SExhibits unique aromatic characteristics; studied for pharmacological effects.

These comparisons highlight how the sulfonamide group and piperidine ring contribute to the biological activities observed in these compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Histamine H4 Receptor Inhibition : Research on sulfonamide derivatives has demonstrated their ability to act as inverse agonists at the histamine H4 receptor, suggesting that similar mechanisms may be applicable to this compound .
  • Anti-inflammatory Activity : A study involving various sulfonamide compounds indicated significant anti-inflammatory effects in animal models, supporting the hypothesis that this compound could exhibit similar properties .
  • Pharmacokinetic Profiles : Investigations into related piperidine derivatives have provided data on their absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for assessing the therapeutic potential of this compound .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

3-(2-methylpropylsulfonylmethyl)piperidine

InChI

InChI=1S/C10H21NO2S/c1-9(2)7-14(12,13)8-10-4-3-5-11-6-10/h9-11H,3-8H2,1-2H3

InChI Key

NGQLOUQJZFCJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CC1CCCNC1

Origin of Product

United States

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